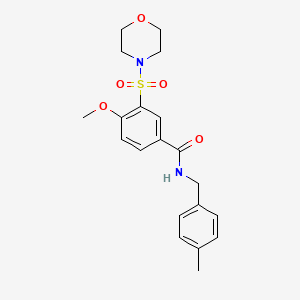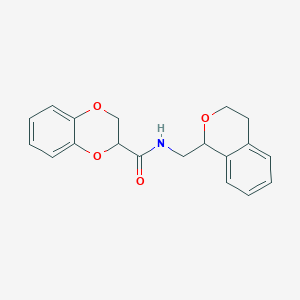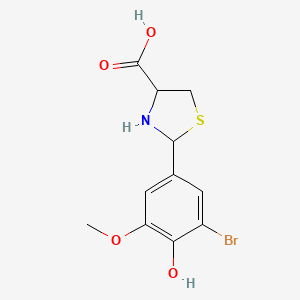![molecular formula C17H19ClO3 B5152433 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound that is widely used in scientific research applications. It is also known as GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, obesity, and cardiovascular diseases.
作用机制
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of this receptor leads to increased expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. This results in improved insulin sensitivity and glucose uptake, as well as increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. It has also been shown to increase endurance and improve lipid metabolism, which makes it a potential treatment for cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is that it is not approved for human use and its long-term safety has not been established. Additionally, it may have off-target effects that could complicate its use in lab experiments.
未来方向
There are a number of potential future directions for research on 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of research could focus on its potential therapeutic applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research could explore its mechanism of action and potential off-target effects. Finally, research could focus on developing safer and more effective analogs of this compound for use in human clinical trials.
合成方法
The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 4-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a catalyst such as potassium tert-butoxide to give 2-(4-methoxyphenoxy)-2-(2-(2-chloroethoxy)ethoxy)benzene. Finally, this compound is reacted with thionyl chloride to give this compound.
科学研究应用
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which makes it a promising candidate for the treatment of diabetes and obesity. Additionally, it has been shown to increase endurance and improve lipid metabolism, making it a potential treatment for cardiovascular diseases.
属性
IUPAC Name |
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFROQNIEAJTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)
![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)


![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)